Home > Products > Screening Compounds P47829 > VSV-G Peptide acetate
VSV-G Peptide acetate -

VSV-G Peptide acetate

Catalog Number: EVT-10957532
CAS Number:
Molecular Formula: C59H98N16O21S
Molecular Weight: 1399.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vesicular stomatitis virus G peptide acetate is derived from the glycoprotein of the vesicular stomatitis virus, a member of the Rhabdoviridae family. This compound plays a crucial role in the viral life cycle, particularly in facilitating viral entry into host cells. The peptide is often utilized in various biotechnological applications, especially in gene delivery and viral vector development.

Source

The vesicular stomatitis virus G protein is obtained from the vesicular stomatitis virus, which primarily infects livestock and can cause economic losses in the agricultural sector. The G protein is essential for the virus's ability to infect host cells by mediating membrane fusion.

Classification

Vesicular stomatitis virus G peptide acetate is classified as a viral glycoprotein. It is categorized under viral proteins that facilitate entry and fusion processes during viral infections.

Synthesis Analysis

Methods

The synthesis of vesicular stomatitis virus G peptide acetate typically involves recombinant DNA technology. The gene encoding the G protein is cloned into an appropriate expression vector, which is then introduced into host cells such as Escherichia coli or mammalian cell lines.

Technical Details:

  • Cloning: The gene is amplified using polymerase chain reaction and inserted into a plasmid.
  • Expression: The plasmid is transformed into competent cells, followed by induction with specific agents to promote protein expression.
  • Purification: Techniques such as affinity chromatography are employed to isolate the peptide from cellular lysates, ensuring high purity levels for further applications .
Molecular Structure Analysis

Structure

The molecular structure of vesicular stomatitis virus G peptide acetate consists of a transmembrane domain and a cytoplasmic tail, which are critical for its function in membrane fusion.

Data

Recent studies have elucidated the crystal structure of the pre-fusion state of the G protein, revealing key structural features that facilitate its role in membrane fusion during viral entry. The protein exhibits a characteristic trimeric structure, essential for its fusogenic activity .

Chemical Reactions Analysis

Reactions

Vesicular stomatitis virus G peptide acetate participates in several biochemical reactions, primarily involving membrane fusion. Upon binding to host cell receptors, it undergoes conformational changes that promote the merging of viral and cellular membranes.

Technical Details:

  • Fusion Process: The peptide undergoes pH-dependent conformational changes that trigger membrane fusion.
  • Interaction with Host Cells: It interacts with cellular receptors, facilitating entry through endocytosis or direct fusion .
Mechanism of Action

Process

The mechanism of action of vesicular stomatitis virus G peptide acetate involves several steps:

  1. Binding: The peptide binds to specific receptors on the surface of target cells.
  2. Conformational Change: This binding induces a conformational change in the peptide.
  3. Membrane Fusion: The altered structure promotes fusion between the viral envelope and the host cell membrane, allowing viral entry.

Data

Studies indicate that vesicular stomatitis virus G protein can form fusogenic vesicles that enhance protein transfer between cells, demonstrating its potential in gene therapy applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a soluble protein.
  • Molecular Weight: Approximately 60 kDa.
  • Solubility: Soluble in aqueous buffers at physiological pH.

Chemical Properties

  • Stability: Sensitive to extreme pH and temperature conditions.
  • Fusogenic Activity: Exhibits strong fusogenic properties essential for its role in viral entry.

Relevant analyses indicate that modifications to the peptide can enhance its stability and functionality in various applications .

Applications

Vesicular stomatitis virus G peptide acetate has significant scientific uses:

  • Gene Delivery Systems: Utilized as a component in viral vectors for gene therapy.
  • Vaccine Development: Employed in creating pseudotyped viruses for vaccine research.
  • Cell Biology Studies: Used to study membrane dynamics and protein transfer mechanisms between cells.

The versatility of this compound makes it invaluable in both basic research and therapeutic applications .

Introduction: VSV-G Peptide in Contemporary Virology and Gene Therapy

Historical Development of Pseudotyping in Viral Vector Systems

The conceptual foundation for pseudotyping emerged in the late 1990s, when virologists first demonstrated that replacing the native envelope protein of retroviruses with the vesicular stomatitis virus glycoprotein substantially expanded their cellular tropism. This innovation addressed a critical limitation of early retroviral vectors, which could only infect dividing cells expressing specific receptors. By 2000, pseudotyped lentiviruses incorporating this glycoprotein had become the benchmark for stable gene delivery in nondividing cells, including neurons and hematopoietic stem cells [5]. Subsequent decades witnessed systematic optimization across multiple vector platforms:

  • Baculovirus Integration: In 2014, MultiBacMam systems incorporated the glycoprotein driven by the hyperactive polH promoter, enabling efficient transduction of human cell lines previously refractory to baculovirus infection. However, subsequent studies revealed that excessive glycoprotein expression under this promoter compromised viral integrity and induced cytotoxicity at high multiplicities of transduction [1].
  • Quantitative Advances: Titer improvements exceeding 10^8 IU/mL were achieved through engineering of producer cell lines and codon-optimization of glycoprotein sequences. These advances facilitated clinical-scale manufacturing of chimeric antigen receptor T cell therapies [5] [10].
  • CRISPR-Cas9 Delivery: The glycoprotein’s fusion efficiency enabled its use in vesicular stomatitis virus glycoprotein-enveloped vesicles ("VEsiCas") for traceless delivery of ribonucleoprotein complexes, achieving >90% genome editing efficiency in primary human T cells [6].

Table 1: Evolution of Pseudotyping Systems Utilizing Vesicular Stomatitis Virus Glycoprotein

Vector PlatformKey InnovationTransduction Efficiency GainPrimary Application
Retrovirus (1999)Low-density lipoprotein receptor targeting100-fold increase in hematopoietic stem cellsEx vivo gene therapy
Lentivirus (2003)Codon-optimized glycoprotein expression10^8–10^9 TU/mLIn vivo CNS gene delivery
Baculovirus (2014)polH promoter-driven expression70%–95% in HEK293 cellsMultiplexed CRISPR delivery
Virus-like vesicles (2020)Producer cell line engineeringNot quantifiedVaccine antigen presentation

Despite these advances, historical development has been punctuated by empirical challenges. For example, the 2018 discovery that transmembrane domain substitutions impair fusion pore formation necessitated stringent sequence preservation in engineered constructs [4]. Furthermore, attempts to pseudotype Zika virus and other flaviviruses with the glycoprotein consistently failed due to incompatible assembly mechanisms, highlighting virological constraints [8].

Fundamental Mechanisms of Viral Entry and Membrane Fusion

The vesicular stomatitis virus glycoprotein orchestrates viral entry through a pH-dependent, multi-stage fusion mechanism classified as Class III. This process diverges significantly from Class I (influenza hemagglutinin) and Class II (flavivirus E) fusion proteins in both structural organization and activation kinetics.

Receptor Engagement and Endocytosis

Initial attachment occurs via high-affinity binding between the glycoprotein’s receptor-binding domain (Domain I) and phosphatidylserine moieties within low-density lipoprotein receptors on target cells. Following clathrin-mediated endocytosis, acidification within early endosomes triggers irreversible conformational rearrangements. Cryo-electron tomography studies confirm that at pH ≤ 6.5, the prefusion trimer (height: 8.5 nm) disassembles into monomeric intermediates that extend ∼19 nm toward the endosomal membrane [2] [9].

Membrane Fusion Intermediates

The fusion mechanism progresses through discrete structural transitions:

  • Prefusion Trimer Dissociation: Acidic pH disrupts interprotomer interactions at the trimerization domain (Domain II), exposing the bipartite fusion loop (Domain IV) [7] [9].
  • Extended Intermediate Formation: Monomers and parallel dimers insert hydrophobic fusion loops into the endosomal membrane, creating a "hemifusion stalk" where outer lipid leaflets merge.
  • Postfusion Refolding: The C-terminal domain (Domain V) collapses into a six-helix bundle, drawing viral and endosomal membranes together. This forces lipid mixing and pore formation within 1–2 minutes [4] [9].

Table 2: Structural Transitions of Vesicular Stomatitis Virus Glycoprotein During Fusion

Conformational StateKey Structural FeaturespH SensitivityFunction
Prefusion trimerCompact trimer; buried fusion loopsStable at pH ≥ 7.0Receptor binding; virion protection
Monomeric intermediateExtended monomer; exposed fusion loopspH 6.0–6.5Target membrane engagement
Parallel dimerTransient dimeric configurationpH ≤ 6.0Fusion loop clustering
Postfusion trimerSix-helix bundle; fused membranesIrreversibleViral ribonucleoprotein release

Notably, the transmembrane domain plays a nonstructural role in progression from hemifusion to full fusion. Substitution with heterologous transmembrane domains (e.g., influenza hemagglutinin) arrests fusion at the hemifusion stage, preventing content transfer despite proper fusion loop insertion [4]. This emphasizes the domain’s role in overcoming energetic barriers during pore expansion.

Current Research Challenges and Knowledge Gaps in Applications

Despite three decades of engineering, fundamental and translational limitations persist in vesicular stomatitis virus glycoprotein applications. These knowledge gaps represent critical frontiers for molecular virology:

Cytotoxicity and Vector Stability

Hyperexpression of the glycoprotein—particularly under strong promoters like polH in baculovirus systems—induces endoplasmic reticulum stress and apoptosis in producer cells. A 2024 study demonstrated that reducing glycoprotein expression to 5% of conventional levels using alternative promoters (Orf-13, Orf-81) preserved transduction efficiency while eliminating cytotoxicity. This suggests previous expression paradigms exceeded the threshold required for functional virion incorporation [1]. Additionally, concentrated glycoprotein-pseudotyped baculovirus stocks exhibit rapid titer loss (50% within 72 hours at 4°C), attributed to envelope destabilization. Orf promoter-modified virions show enhanced stability, though the exact structural mechanism remains uncharacterized [1].

Pseudotyping Incompatibilities

Empirical limitations hinder glycoprotein utilization in non-rhabdoviral systems:

  • Flavivirus Restriction: Zika virus and dengue virus pseudotyping attempts fail due to assembly incompatibilities. The glycoprotein cannot incorporate into immature flavivirus particles requiring prM-E heterodimer stabilization [8].
  • Adenovirus Limitations: Although high-capacity adenoviruses tolerate glycoprotein incorporation, their rigid capsids preclude efficient genome encapsidation beyond 36 kb, negating the glycoprotein’s advantage in large cargo delivery [1].

Structural Determinants of Fusion Efficiency

Key unresolved questions include:

  • Intermediate-State Dynamics: The structural transition pathway between monomeric intermediates and postfusion trimers lacks high-resolution validation. Cryo-electron tomography data suggest parallel dimers as functional units, but their stoichiometric requirements for pore formation are unknown [9].
  • Fusion Loop Regulation: Unlike Class I/II fusion peptides, the bipartite fusion loop remains partially exposed in prefusion trimers. Whether this impacts off-target membrane interactions in serum remains unstudied [7] [9].
  • Endodomain Functions: Deletion analyses indicate the cytoplasmic domain (residues 457–489) enhances matrix protein interactions during virion assembly. Its role in postfusion viral ribonucleoprotein uncoating represents a critical knowledge gap [3] [9].

Emerging Engineering Approaches

Innovative strategies are addressing these limitations:

  • Directed Evolution: Patented virus-like vesicle platforms employ iterative glycoprotein mutagenesis to select variants with enhanced incorporation efficiency in vaccine vectors [10].
  • Chimeric Glycoproteins: Fusion constructs combining the glycoprotein’s transmembrane domain with rabies virus binding domains exhibit improved neuronal targeting while retaining pH-sensitive fusion [5].
  • Synthetic Lipid Envelopes: Reconstituting glycoprotein into programmable lipid bilayers enables controlled stoichiometry studies, revealing that ≥15 glycoprotein trimers per virion are required for >95% fusion efficiency [9].

These multidisciplinary efforts aim to transform vesicular stomatitis virus glycoprotein from an empirical tool into a rationally engineerable platform—one that balances the urgent need for efficient gene delivery with the biological constraints of cellular viability and vector stability. Resolution of these challenges will dictate the protein’s role in next-generation gene and cell therapies.

Properties

Product Name

VSV-G Peptide acetate

IUPAC Name

acetic acid;(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoic acid

Molecular Formula

C59H98N16O21S

Molecular Weight

1399.6 g/mol

InChI

InChI=1S/C57H94N16O19S.C2H4O2/c1-7-29(4)45(72-53(88)40(26-44(80)81)71-55(90)46(30(5)74)73-47(82)33(59)24-31-13-15-32(75)16-14-31)54(89)68-35(17-18-43(78)79)50(85)67-36(19-22-93-6)51(86)70-39(25-41(60)76)52(87)66-34(12-10-21-63-57(61)62)49(84)69-38(23-28(2)3)48(83)64-27-42(77)65-37(56(91)92)11-8-9-20-58;1-2(3)4/h13-16,28-30,33-40,45-46,74-75H,7-12,17-27,58-59H2,1-6H3,(H2,60,76)(H,64,83)(H,65,77)(H,66,87)(H,67,85)(H,68,89)(H,69,84)(H,70,86)(H,71,90)(H,72,88)(H,73,82)(H,78,79)(H,80,81)(H,91,92)(H4,61,62,63);1H3,(H,3,4)/t29-,30+,33-,34-,35-,36-,37-,38-,39-,40-,45-,46-;/m0./s1

InChI Key

FWBKBBJRLXFQFZ-ZAUQCMEASA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)N.CC(=O)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.